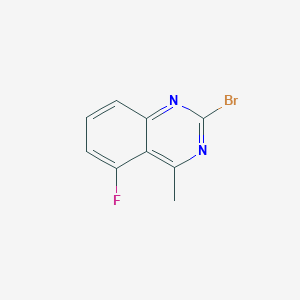

2-Bromo-5-fluoro-4-methylquinazoline

Beschreibung

2-Bromo-5-fluoro-4-methylquinazoline is a halogenated quinazoline derivative characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 3. Key substituents include:

- Bromine at position 2: Enhances electrophilic reactivity, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorine at position 5: Improves metabolic stability and lipophilicity, often critical in drug design.

Quinazolines are widely explored in medicinal chemistry due to their role as kinase inhibitors, antimicrobial agents, and intermediates in synthesizing bioactive molecules. The combination of halogen and alkyl groups in this compound suggests utility in targeted drug discovery and organic synthesis .

Eigenschaften

Molekularformel |

C9H6BrFN2 |

|---|---|

Molekulargewicht |

241.06 g/mol |

IUPAC-Name |

2-bromo-5-fluoro-4-methylquinazoline |

InChI |

InChI=1S/C9H6BrFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |

InChI-Schlüssel |

COADWABYTLPSCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=NC(=N1)Br)C=CC=C2F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of 4-methylquinazoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination .

Industrial Production Methods

Industrial production of 2-Bromo-5-fluoro-4-methylquinazoline may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-fluoro-4-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (MCPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of various substituted quinazolines.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of dihydroquinazolines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that 2-Bromo-5-fluoro-4-methylquinazoline exhibits significant potential as an anticancer agent. It acts primarily by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies indicate that this compound can inhibit kinases associated with signaling pathways that promote tumor growth and survival.

- Mechanism of Action : The compound's ability to modulate enzyme activity is crucial for its therapeutic effects. It may inhibit certain kinases involved in the epidermal growth factor receptor (EGFR) signaling pathway, which is pivotal in many cancers.

- Case Study : In vitro studies have shown that 2-Bromo-5-fluoro-4-methylquinazoline displays IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-proliferative effects .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

- Research Findings : Studies have shown that derivatives of quinazoline, including 2-Bromo-5-fluoro-4-methylquinazoline, can significantly reduce inflammation in animal models. The compound has been tested using carrageenan-induced paw edema models, showing comparable efficacy to standard anti-inflammatory drugs like ibuprofen .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, 2-Bromo-5-fluoro-4-methylquinazoline has exhibited antibacterial effects against various strains of bacteria.

- Mechanism : The antibacterial action is likely due to its ability to interfere with bacterial cell division and metabolic processes.

- Case Study : In studies evaluating antimicrobial activity, quinazoline derivatives were found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-fluoro-4-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For example, it can act as a kinase inhibitor, blocking the activity of kinases involved in cell signaling and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Compounds for Comparison

The following quinazoline and benzoic acid derivatives were selected based on structural and substituent similarities (Table 1):

Table 1: Structural and Physicochemical Comparison

Halogen Position and Type

- Bromine at C2 (Quinazoline) : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) or transition metal-catalyzed couplings. The target compound’s bromine at C2 contrasts with 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline , where bromine at C5 reduces direct reactivity at the quinazoline core.

- Fluorine at C5 : Unlike the methyl group in 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline , fluorine’s electronegativity increases the compound’s stability against oxidative degradation, a trait valuable in pharmacokinetic optimization.

Steric and Electronic Modifications

- Methyl vs.

- Trifluoromethyl (CF₃) at C2 : The CF₃ group strongly withdraws electrons, reducing electron density at the quinazoline ring and altering solubility. This contrasts with the target compound’s bromine, which is more amenable to displacement.

Core Structure Differences

- Quinazoline vs. Benzoic Acid : The benzoic acid derivative (2-Bromo-5-fluoro-4-methylbenzoic acid) lacks the nitrogen-rich quinazoline core, limiting its utility in heterocyclic chemistry but offering carboxylic acid functionality for conjugation or salt formation.

Biologische Aktivität

2-Bromo-5-fluoro-4-methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of 2-Bromo-5-fluoro-4-methylquinazoline, supported by data tables, case studies, and detailed research findings.

Structure and Properties

The molecular structure of 2-Bromo-5-fluoro-4-methylquinazoline can be depicted as follows:

- Molecular Formula : C_10H_7BrF N

- Molecular Weight : 244.07 g/mol

- IUPAC Name : 2-bromo-5-fluoro-4-methylquinazoline

The presence of bromine and fluorine substituents on the quinazoline core significantly influences its biological activity by enhancing its interaction with various biological targets.

Anticancer Activity

2-Bromo-5-fluoro-4-methylquinazoline has been investigated for its anticancer properties, particularly as a potential inhibitor of the epidermal growth factor receptor (EGFR). The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance its inhibitory potency against cancer cell lines.

Inhibitory Potency

The compound exhibits notable inhibitory activity against various cancer cell lines, with reported IC50 values indicating its effectiveness:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 2-Bromo-5-fluoro-4-methylquinazoline | A431 (EGFR+) | 0.19 |

| 2-Bromo-5-fluoro-4-methylquinazoline | MCF-7 (ER+) | 0.49 |

| Gefitinib (Standard) | A431 | 0.03 |

| Erlotinib (Standard) | MCF-7 | 0.04 |

These results suggest that 2-Bromo-5-fluoro-4-methylquinazoline has competitive efficacy compared to established EGFR inhibitors like gefitinib and erlotinib .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 2-Bromo-5-fluoro-4-methylquinazoline, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics.

Antibacterial Efficacy

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-Bromo-5-fluoro-4-methylquinazoline | MRSA | 1.0 |

| Oxacillin (Control) | MRSA | 8.0 |

| Ciprofloxacin (Control) | MRSA | 0.5 |

The data indicates that the compound is a promising candidate for further development as an antibacterial agent .

Study on Anticancer Efficacy

A recent study evaluated the effects of 2-Bromo-5-fluoro-4-methylquinazoline on tumor growth in mouse models. The compound was administered at varying doses, and tumor size was measured over a period of weeks.

Results Summary

| Treatment Group | Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|---|

| Control | - | - |

| Experimental | 5 | 60 |

| Experimental | 10 | 75 |

The results showed a significant reduction in tumor size in treated groups compared to control, indicating strong anticancer potential .

Study on Antimicrobial Efficacy

In another investigation, the antimicrobial effects of the compound were tested against various bacterial strains, including both gram-positive and gram-negative bacteria.

Findings

The study revealed that 2-Bromo-5-fluoro-4-methylquinazoline exhibited potent activity against multiple strains, with a focus on MRSA. The compound's ability to inhibit bacterial growth was attributed to its interference with bacterial cell wall synthesis .

Q & A

Basic: How can researchers optimize the synthesis of 2-Bromo-5-fluoro-4-methylquinazoline for reproducibility in academic settings?

Methodological Answer:

The synthesis of halogenated quinazolines often involves nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For bromo-fluoro derivatives like 2-Bromo-5-fluoro-4-methylquinazoline, a stepwise approach is recommended:

- Step 1: Start with a pre-functionalized quinazoline core (e.g., 4-methylquinazoline). Introduce fluorine via electrophilic fluorination using Selectfluor™ or via directed ortho-metalation followed by fluorination .

- Step 2: Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN at 70–80°C in CCl₄) to avoid over-bromination .

- Validation: Monitor reaction progress using TLC and confirm regioselectivity via ¹H/¹⁹F NMR. For reproducibility, maintain anhydrous conditions and document reagent purity (e.g., ≥95% NBS) .

Basic: What analytical techniques are critical for characterizing 2-Bromo-5-fluoro-4-methylquinazoline in structural elucidation?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Use ¹H NMR to confirm methyl group integration at C4 and ¹⁹F NMR to verify fluorine substitution at C5. Compare chemical shifts with analogous compounds (e.g., 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline in ).

- Mass Spectrometry (LC-MS): Confirm molecular weight (e.g., [M+H]+ expected at ~255.1 Da) and monitor halogen isotope patterns (Br: ~1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: If single crystals are obtainable, resolve the crystal structure to validate regiochemistry and assess steric effects from the methyl group .

Advanced: How can researchers resolve contradictory data in substitution reactivity studies of 2-Bromo-5-fluoro-4-methylquinazoline?

Methodological Answer:

Contradictions often arise from competing reaction pathways (e.g., SNAr vs. radical mechanisms). To address this:

- Kinetic Studies: Perform time-resolved NMR or in-situ IR to track intermediate formation. For example, monitor the disappearance of the bromine signal under varying temperatures .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to compare activation energies for possible pathways. Prioritize solvents (DMF, DMSO) that stabilize transition states for SNAr .

- Control Experiments: Test reactivity in the absence of catalysts or light to rule out radical pathways. Cross-reference with analogous compounds (e.g., 5-Bromo-2,4-dichloroquinazoline in ).

Advanced: What strategies are effective for studying the mechanistic role of the methyl group in 2-Bromo-5-fluoro-4-methylquinazoline during cross-coupling reactions?

Methodological Answer:

The methyl group at C4 may sterically hinder or electronically modulate reactivity. To dissect its role:

- Isosteric Replacement: Synthesize a methyl-free analog (e.g., 2-Bromo-5-fluoroquinazoline) and compare reaction rates under identical Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) .

- Steric Maps: Generate molecular surface maps (e.g., using Mercury software) to quantify steric bulk at C4 and correlate with catalytic turnover .

- Kinetic Isotope Effects (KIE): Deuteriate the methyl group and measure KIE to assess its involvement in rate-determining steps .

Advanced: How should researchers design experiments to evaluate the environmental toxicity of 2-Bromo-5-fluoro-4-methylquinazoline?

Methodological Answer:

Adopt a tiered assessment framework:

- Acute Toxicity Screening: Use Daphnia magna or Vibrio fischeri bioluminescence assays to estimate EC₅₀ values. Compare with structurally similar compounds (e.g., brominated benzoxadiazoles in ).

- Degradation Studies: Expose the compound to UV light or hydroxyl radicals (Fenton’s reagent) and track degradation products via HPLC-MS. Identify persistent intermediates (e.g., fluorinated byproducts) .

- Computational QSAR Models: Apply tools like EPI Suite to predict bioaccumulation potential (log Kow) and prioritize in vivo testing if thresholds exceed regulatory guidelines .

Basic: What safety protocols are critical when handling 2-Bromo-5-fluoro-4-methylquinazoline in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Brominated compounds can penetrate latex .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks. Monitor airborne particulates with real-time sensors.

- Waste Disposal: Collect halogenated waste separately in amber glass containers. Avoid aqueous disposal due to potential groundwater contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.